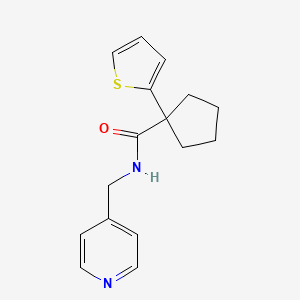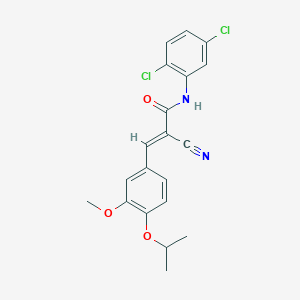
3-((3,4-dimethoxyphenethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazin-5(4H)-one ring, which is substituted with a 3,4-dimethoxyphenethyl)amino group at the 3-position and a 4-methoxybenzyl group at the 6-position. The 3,4-dimethoxybenzyl group has been used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .Mechanism of Action
The exact mechanism of action of 3-((3,4-dimethoxyphenethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to act on the hypothalamus-pituitary-growth axis, leading to increased growth hormone secretion. This compound has also been shown to activate the mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased growth hormone secretion, increased feed intake and growth rate in fish, and anti-inflammatory and anti-tumor properties. This compound has also been reported to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-((3,4-dimethoxyphenethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one in lab experiments is its ability to promote growth and proliferation of cells, making it a useful tool for studying cell biology and physiology. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been reported to cause liver and kidney damage in animals.
Future Directions
There are several potential future directions for research on 3-((3,4-dimethoxyphenethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one, including its use as a therapeutic agent for the treatment of diseases such as cancer and arthritis, its potential applications in tissue engineering and regenerative medicine, and its use as a tool for studying cell biology and physiology. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-((3,4-dimethoxyphenethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxybenzyl isocyanate, followed by cyclization with cyanogen bromide. This method has been reported to yield this compound in moderate to high yields and has been optimized for large-scale production.
Scientific Research Applications
3-((3,4-dimethoxyphenethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has been shown to have various applications in scientific research, including its use as a growth promoter in aquaculture and as a potential therapeutic agent for the treatment of various diseases. This compound has been reported to increase feed intake and growth rate in fish, making it a promising candidate for use in aquaculture. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and arthritis.
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-27-16-7-4-14(5-8-16)12-17-20(26)23-21(25-24-17)22-11-10-15-6-9-18(28-2)19(13-15)29-3/h4-9,13H,10-12H2,1-3H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSDRIRZNMLPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B2790625.png)
![(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2790626.png)
![{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2790629.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2790630.png)


![N-[3,3,3-trifluoro-2-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2790637.png)
![N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2790638.png)

![3-(2-Methylphenyl)-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2790641.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2790644.png)
![7-(((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790646.png)